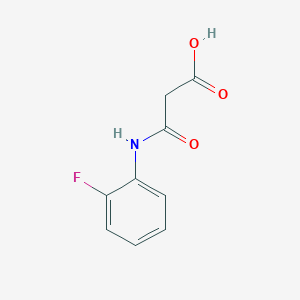
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various applications, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes with trifluoromethylated reagents. One common method is the reaction of alkenes with trifluoromethyl diazomethane under photochemical or thermal conditions. This reaction proceeds through the formation of a cyclopropane ring with the trifluoromethyl group attached.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid: can be compared with other trifluoromethylated cyclopropane derivatives, such as:
Uniqueness
The (1R,2R) configuration of this compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other isomers and similar compounds, providing unique advantages in certain applications.
Properties
CAS No. |
1932455-67-8 |
|---|---|
Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Difluoromethyl)-3-pyridyl]methanol](/img/structure/B6170655.png)

